molecular formula C10H12ClN3O2 B2830563 4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline CAS No. 87200-62-2

4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline

Cat. No.: B2830563
CAS No.: 87200-62-2
M. Wt: 241.68
InChI Key: LNMLENQCZLQTDO-UHFFFAOYSA-N
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Description

4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline is an organic compound with the molecular formula C10H12ClN3O2 It is a derivative of aniline, characterized by the presence of a chloro group, a nitro group, and a pyrrolidinyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline typically involves the nitration of 4-chloroaniline followed by the introduction of the pyrrolidinyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The resulting 4-chloro-2-nitroaniline is then reacted with pyrrolidine in the presence of a suitable catalyst, such as palladium on carbon, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic or neutral medium.

Major Products Formed

    Reduction: 4-Chloro-2-amino-5-(1-pyrrolidinyl)aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrrolidinyl group.

Scientific Research Applications

4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitroaniline: Lacks the pyrrolidinyl group, making it less versatile in terms of chemical reactivity and biological activity.

    2-Nitro-5-(1-pyrrolidinyl)aniline: Lacks the chloro group, which may affect its chemical properties and reactivity.

    4-Chloro-2-amino-5-(1-pyrrolidinyl)aniline: The reduced form of 4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline, with different chemical and biological properties.

Uniqueness

This compound is unique due to the presence of both the nitro and pyrrolidinyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-chloro-2-nitro-5-pyrrolidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c11-7-5-10(14(15)16)8(12)6-9(7)13-3-1-2-4-13/h5-6H,1-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMLENQCZLQTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C(=C2)N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701319772
Record name 4-chloro-2-nitro-5-pyrrolidin-1-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821917
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

87200-62-2
Record name 4-chloro-2-nitro-5-pyrrolidin-1-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyrrolidine (6 mL) was added to 4,5-dichloro-2-nitro-phenylamine (2.58 g, 12.5 mmol) in a sealed tube and the mixture heated to 100° C. for 6 h. The mixture was cooled to 23° C., poured into water (100 mL) and extracted with EtOAc (3×100 mL). The combined organic layers were washed with brine (50 mL), dried, filtered, and concentrated under reduced pressure to afford the titled compound (3.00 g, 99%). MS (ESI/CI): mass calcd. for C10H12ClN3O2, 241.1; m/z found, 242.1 [M+H]+. 1H NMR (400 MHz, CDCl3): 8.08 (s, 1H), 6.06 (s, 2H), 5.82 (s, 1H), 3.58 (ddd, J=6.6, 4.2, 2.7 Hz, 4H), 2.02-1.90 (m, 4H).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
99%

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